Technical Guide: 3-Amino-5-methylbenzoic Acid Hydrochloride
Technical Guide: 3-Amino-5-methylbenzoic Acid Hydrochloride
Topic: 3-Amino-5-methylbenzoic acid hydrochloride (CAS 160756-60-5) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Strategic Utilization in Medicinal Chemistry & Organic Synthesis[1]
Executive Summary
3-Amino-5-methylbenzoic acid hydrochloride (CAS 160756-60-5) is a high-value bifunctional intermediate utilized primarily in the synthesis of small-molecule therapeutics.[1] Characterized by a meta-substituted aniline and a carboxylic acid on a toluene core, this scaffold offers orthogonal reactivity essential for fragment-based drug discovery (FBDD).
Its structural geometry—providing both a hydrogen-bond donor (amine) and acceptor/donor (acid)—makes it a critical pharmacophore in the design of kinase inhibitors (e.g., c-Met, Hsp90) and GPCR ligands . This guide details the physicochemical profile, synthetic pathways, and validated experimental protocols for integrating this building block into drug development pipelines.
Chemical Identity & Physicochemical Profile[1][2][3][4]
The hydrochloride salt form enhances the stability and water solubility of the parent free base, facilitating easier handling and dosage formulation in early-stage assays.
| Property | Specification |
| Chemical Name | 3-Amino-5-methylbenzoic acid hydrochloride |
| CAS Number (Salt) | 160756-60-5 |
| CAS Number (Free Acid) | 2305-37-5 |
| Molecular Formula | |
| Molecular Weight | 187.62 g/mol |
| Appearance | White to off-white or pale yellow crystalline solid |
| Solubility | Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM |
| Melting Point | >200°C (Decomposes) |
| pKa (Calc) | ~3.5 (COOH), ~4.8 ( |
| Storage Conditions | Inert atmosphere, Desiccated, 2-8°C |
Strategic Utility in Drug Discovery
Bifunctional Scaffold Versatility
The compound’s utility stems from its orthogonal functional groups , allowing for sequential, chemoselective derivatization:
-
Carboxylic Acid (
): Serves as an anchor for amide coupling (e.g., with heterocyclic amines) to extend the molecular skeleton. -
Primary Amine (
): Amenable to Sandmeyer reactions (halogen introduction), Buchwald-Hartwig aminations, or reductive alkylations. -
Methyl Group (
): Provides a hydrophobic contact point, often critical for filling hydrophobic pockets in enzyme active sites (e.g., the "gatekeeper" region of kinases).
Pharmacophore Applications[4][6]
-
Kinase Inhibitors: The 3-amino-benzoic acid motif mimics the adenosine ring of ATP, allowing it to form key hydrogen bonds within the hinge region of kinases. Derivatives have been explored in c-Met and Hsp90 inhibitor programs.[2]
-
Supramolecular Chemistry: The planar structure and zwitterionic potential of the amino-acid core make it an excellent candidate for cocrystal engineering to improve the solubility of poorly soluble APIs (Active Pharmaceutical Ingredients).
Synthesis & Production Architecture
The synthesis of the hydrochloride salt typically proceeds via the chemoselective reduction of the nitro-precursor, followed by acid-mediated precipitation. This route avoids the oxidation of the methyl group, which can occur under harsher conditions.
Synthetic Pathway Visualization
Figure 1: Linear synthetic workflow for the production of 3-Amino-5-methylbenzoic acid hydrochloride.
Experimental Protocols
Safety Note: All procedures should be performed in a fume hood wearing appropriate PPE (nitrile gloves, safety goggles). The amine intermediate can be sensitive to oxidation; handle under inert gas where possible.
Protocol A: Reduction of 3-Nitro-5-methylbenzoic Acid
This step converts the nitro group to the amine without affecting the carboxylic acid or the methyl group.
Reagents:
-
3-Nitro-5-methylbenzoic acid (1.0 equiv)
-
10% Palladium on Carbon (Pd/C) (10 wt% loading)
-
Methanol (Solvent, 10 mL/g of substrate)
-
Hydrogen gas (
) (Balloon pressure or 1-3 bar)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 3-nitro-5-methylbenzoic acid in Methanol.
-
Catalyst Addition: Carefully add 10% Pd/C under a nitrogen stream (Caution: Pd/C is pyrophoric when dry).
-
Hydrogenation: Purge the system with
three times, then with . Stir the mixture vigorously under atmosphere at room temperature for 4–12 hours.-
Monitoring: Monitor reaction progress via TLC (System: DCM/MeOH 9:1) or LC-MS until the starting material is consumed.
-
-
Work-up: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 3-Amino-5-methylbenzoic acid as a solid.
Protocol B: Hydrochloride Salt Formation
Converting the free amine to the HCl salt ensures long-term stability and prevents oxidation (browning) of the aniline.
Reagents:
-
Crude 3-Amino-5-methylbenzoic acid[3]
-
4M HCl in Dioxane (or diethyl ether)
-
Ethyl Acetate or Ethanol (for dissolution)
Procedure:
-
Dissolution: Dissolve the crude free amine in a minimal amount of dry Ethyl Acetate or Ethanol. If the solution is dark, treat with activated charcoal and filter.
-
Acidification: Cool the solution to 0°C in an ice bath. Dropwise add 4M HCl in Dioxane (1.2 equiv) with stirring.
-
Precipitation: A white to off-white precipitate should form immediately. Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour to maximize yield.
-
Filtration: Filter the solid precipitate under vacuum.
-
Washing: Wash the filter cake with cold diethyl ether (
) to remove excess acid and impurities. -
Drying: Dry the solid in a vacuum oven at 40°C for 6 hours.
-
Yield Expectation: 85–95% from free amine.
-
Validation: Verify via
H NMR ( or DMSO- ) looking for the downfield shift of aromatic protons due to the ammonium group.
-
Handling, Stability & Safety
Stability Profile
-
Hygroscopicity: The hydrochloride salt is moderately hygroscopic. Store in tightly sealed containers with desiccants.
-
Oxidation: The free amine (if the salt dissociates) is prone to air oxidation, turning brown over time. The HCl salt significantly retards this process.
GHS Hazard Classification
-
Signal Word: Warning
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
References
-
BenchChem. (n.d.). 3-Amino-5-methylbenzoic Acid Hydrochloride - Product Description & Applications. Retrieved from
-
PubChem. (2025). 3-Amino-5-methylbenzoic acid | C8H9NO2.[4] National Library of Medicine. Retrieved from
-
Sigma-Aldrich. (n.d.). 3-Amino-5-methylbenzoic acid Product Sheet. Merck KGaA. Retrieved from
-
Eichner, T., et al. (2011).[2] Broad Substrate Specificity of the Amide Synthase in S. hygroscopicus. Journal of the American Chemical Society.[2] (Discusses utilization of amino-benzoic acid derivatives in ansamycin biosynthesis).
-
Preprints.org. (2023). Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product Attenuates Cancer.[5] (Review of benzoic acid derivatives in oncology).
